molecular formula C20H17FO2 B12850000 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone

2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone

Cat. No.: B12850000
M. Wt: 308.3 g/mol
InChI Key: QXDGVRRMMIAYSS-QGOAFFKASA-N
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Description

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is an organic compound with the molecular formula C20H17FO2 It is characterized by the presence of an ethoxy group attached to a naphthalene ring and a fluoroacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxynaphthalene: Shares the ethoxy-naphthalene structure but lacks the fluoroacetophenone moiety.

    4’-Fluoroacetophenone: Contains the fluoroacetophenone structure but lacks the ethoxy-naphthalene component.

Uniqueness

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is unique due to the combination of both ethoxy-naphthalene and fluoroacetophenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such combined properties are desired .

Properties

Molecular Formula

C20H17FO2

Molecular Weight

308.3 g/mol

IUPAC Name

(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+

InChI Key

QXDGVRRMMIAYSS-QGOAFFKASA-N

Isomeric SMILES

CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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